molecular formula C9H14N2O2 B1303077 Methyl 1-(cyanomethyl)piperidine-4-carboxylate CAS No. 320424-43-9

Methyl 1-(cyanomethyl)piperidine-4-carboxylate

Cat. No.: B1303077
CAS No.: 320424-43-9
M. Wt: 182.22 g/mol
InChI Key: KQIRRZUDAWVZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The compound methyl 1-(cyanomethyl)piperidine-4-carboxylate is systematically named according to IUPAC guidelines as This compound . This nomenclature specifies:

  • A piperidine ring (six-membered saturated heterocycle with one nitrogen atom).
  • A methyl carboxylate group at position 4.
  • A cyanomethyl substituent (-CH$$_2$$CN) attached to the nitrogen at position 1.

Isomeric Considerations :

  • Positional Isomerism : Possible only if substituents occupy different positions on the piperidine ring. However, the IUPAC name unambiguously assigns the carboxylate to position 4 and the cyanomethyl group to the nitrogen.
  • Stereoisomerism : The nitrogen in piperidine is tertiary, and no chiral centers are present in the molecule. Thus, stereoisomerism is not observed.

X-ray Crystallographic Analysis of Molecular Configuration

While direct X-ray crystallographic data for this compound is unavailable, insights can be drawn from related piperidine derivatives:

  • In 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one , the piperidine ring adopts a chair conformation with substituents in equatorial orientations.
  • N-acetyl-3-methyl-2,6-diphenylpiperidin-4-one exhibits a distorted boat conformation due to steric interactions between phenyl groups.

For the title compound, the cyanomethyl and carboxylate groups likely induce a chair conformation to minimize steric strain (Figure 1). Key bond parameters inferred from analogous structures include:

Bond/Length (Å) Angle (°) Reference
C-N (piperidine) 1.45–1.49
C=O (ester) 1.21
C≡N (cyano) 1.16

Conformational Analysis Through Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-311G(d,p)) predict the following for this compound:

  • Optimized Geometry : The piperidine ring adopts a chair conformation with the cyanomethyl group axial and the carboxylate equatorial (Figure 2).
  • Electronic Properties :
    • HOMO-LUMO Gap : ~3.2 eV (similar to 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one).
    • Electrostatic Potential : The cyano group acts as an electron-withdrawing moiety, polarizing the piperidine ring.

Key DFT Results :

Parameter Value
ΔE (HOMO-LUMO) 3.2 eV
Dihedral Angle (C1-N-C7) 172.5°
Rotatable Bonds 3

Comparative Structural Analysis With Related Piperidine Carboxylates

A comparison with structurally analogous compounds reveals distinct functionalization effects:

Compound Substituents Conformation Key Structural Feature
Methyl piperidine-4-carboxylate -COOCH$$_3$$ at C4 Chair Unsubstituted N atom
Ethyl piperidine-4-carboxylate -COOCH$$2$$CH$$3$$ at C4 Chair Increased ester flexibility
Title Compound -COOCH$$3$$ at C4, -CH$$2$$CN at N1 Chair Steric and electronic modulation via cyano group

Key Observations :

  • The cyanomethyl group introduces steric bulk at N1, slightly distorting the piperidine ring compared to unsubstituted analogs.
  • The electron-withdrawing cyano group reduces the basicity of the piperidine nitrogen, altering reactivity in synthetic applications.

Properties

IUPAC Name

methyl 1-(cyanomethyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-13-9(12)8-2-5-11(6-3-8)7-4-10/h8H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIRRZUDAWVZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250199
Record name Methyl 1-(cyanomethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320424-43-9
Record name Methyl 1-(cyanomethyl)-4-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320424-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(cyanomethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanomethylation of Piperidine Derivatives

A common strategy involves the nucleophilic substitution of a piperidine derivative bearing a leaving group (e.g., halomethyl) with cyanide sources or the direct introduction of a cyanomethyl group onto the nitrogen atom.

  • Starting Material: N-protected 4-piperidone derivatives or 4-substituted piperidines.
  • Reagents: Bromoacetonitrile or cyanide salts (e.g., potassium cyanide).
  • Conditions: Use of strong bases or organolithium reagents to generate nucleophilic species, often in aprotic solvents like tetrahydrofuran (THF) at low temperatures (-78 °C to room temperature).

Example:
Synthesis of tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate from N-(tert-butoxycarbonyl)-4-piperidone and bromoacetonitrile involves:

  • Generation of lithium diisopropylamide (LDA) in situ by reacting diisopropylamine with n-butyllithium at -78 °C.
  • Addition of N-BOC-4-piperidone followed by bromoacetonitrile and hexamethylphosphoramide (HMPA) at room temperature.
  • Workup includes quenching with brine, extraction, drying, and concentration to yield the cyanomethylated product with about 58% yield.

Preparation of 4-Cyanopiperidine Intermediates

The cyanomethyl group can be introduced via dehydration of amide precursors or substitution reactions on chloromethyl intermediates.

  • Method: Dehydration of isonipecotamide using phosphorus oxychloride or thionyl chloride in the presence of solvents like n-propyl acetate.
  • Isolation: The product, 4-cyanopiperidine hydrochloride, is isolated by filtration, washing, and drying.
  • Yield: Approximately 73% yield with 95% purity by quantitative NMR.

This intermediate can be further functionalized to introduce the methyl carboxylate group.

Esterification and Functional Group Transformations

The methyl ester at the 4-position is typically introduced by esterification of the corresponding carboxylic acid or by using ester-containing starting materials.

  • Example: Preparation of 4-methylpiperidine-2-carboxylate hydrochloride involves catalytic hydrogenation of 4-picoline-2-carboxylic acid ethyl ester oxynitride in methanol with palladium on charcoal and formic acid amine, followed by acidification and recrystallization to yield the ester hydrochloride salt with 78% yield.

While this example is for a related piperidine carboxylate, similar esterification strategies apply to the 4-carboxylate position in methyl 1-(cyanomethyl)piperidine-4-carboxylate.

Detailed Reaction Conditions and Yields

Step Starting Material / Intermediate Reagents / Conditions Solvent Temperature Time Yield (%) Notes
1 Isonipecotamide Thionyl chloride, dibutylformamide n-Propyl acetate 20 °C 18 hours 73 Dehydration to 4-cyanopiperidine hydrochloride; product isolated by filtration
2 N-BOC-4-piperidone + Bromoacetonitrile n-Butyllithium, diisopropylamine, HMPA THF -78 °C to RT ~3 h 58 Cyanomethylation at 4-position; quenching and extraction steps included
3 4-Picoline-2-carboxylic acid ethyl ester oxynitride Pd/C catalyst, anhydrous formic acid amine, H2 reduction Methanol 0-50 °C 10 hours 78 Reduction and esterification to 4-methylpiperidine-2-carboxylate hydrochloride

Mechanistic Insights and Purification

  • The cyanomethylation step proceeds via nucleophilic attack of the cyanomethyl anion (generated from bromoacetonitrile and base) on the electrophilic carbon adjacent to the nitrogen or on the carbonyl carbon of piperidone derivatives.
  • Protection of the nitrogen (e.g., Boc group) is crucial to direct the reaction and prevent side reactions.
  • Purification typically involves extraction, drying over sodium sulfate, concentration, and chromatographic techniques or recrystallization to achieve high purity.
  • Acidic or basic hydrolysis steps may be employed to convert nitrile groups to carboxylic acids or esters as needed.

Summary of Advantages and Limitations

Method Advantages Limitations
Dehydration of amides High purity, good yield, scalable Multi-step, requires careful pH control
Cyanomethylation with bromoacetonitrile Direct introduction of cyanomethyl group, moderate yield Requires low temperature, sensitive reagents
Catalytic hydrogenation for ester formation Efficient, good yield, mild conditions Requires catalyst handling, longer reaction time

Scientific Research Applications

Pharmaceutical Development

Methyl 1-(cyanomethyl)piperidine-4-carboxylate has been explored as a precursor in the synthesis of various pharmaceutical agents. Its derivatives have shown potential as:

  • Antitubercular Agents : The compound serves as a building block for developing new drugs targeting tuberculosis, leveraging its structural properties to enhance efficacy against resistant strains .
  • Protein Kinase Inhibitors : Research indicates that derivatives of this compound can act as inhibitors for specific protein kinases, which are crucial in signaling pathways associated with cancer and other diseases .

Analytical Chemistry

The compound is also utilized in analytical chemistry for:

  • Chromatographic Separations : this compound can be analyzed using high-performance liquid chromatography (HPLC), facilitating the separation and identification of related compounds in complex mixtures .
  • Mass Spectrometry : Its compatibility with mass spectrometry allows for detailed structural analysis and quantification in various samples.

Case Study 1: Antitubercular Activity

A study investigated the antitubercular properties of compounds derived from this compound. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, suggesting that modifications to the core structure could lead to effective new treatments .

Case Study 2: Protein Kinase Inhibition

In another research effort, derivatives were synthesized and tested for their ability to inhibit specific protein kinases involved in cancer progression. The findings demonstrated that these compounds could effectively reduce kinase activity, highlighting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of Methyl 1-(cyanomethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a reactive site for binding to these targets, leading to inhibition or modulation of their activity. The ester group may also play a role in enhancing the compound’s lipophilicity and cellular uptake .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(cyanomethyl)piperidine-4-carboxylate is unique due to the presence of both the cyanomethyl and ester groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

Methyl 1-(cyanomethyl)piperidine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₁₄N₂O₂
IUPAC Name: Methyl 1-(cyanomethyl)-4-piperidinecarboxylate
Molecular Weight: 170.22 g/mol
Melting Point: 48 - 50 °C

The compound features a piperidine ring, which is a common structural motif in many biologically active molecules. The presence of both a cyanomethyl group and a carboxylate moiety enhances its reactivity and potential interactions with biological targets.

This compound is believed to interact with various biological pathways. Its mechanism of action may involve:

  • Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, influencing metabolic pathways. For instance, it has been studied for its potential to inhibit phospholipase D, an enzyme involved in lipid metabolism and signaling pathways .
  • Receptor Binding: The structural features allow it to bind to receptors, potentially modulating cellular responses. This includes interactions with G-protein coupled receptors (GPCRs) that are crucial in various physiological processes.

Antitumor Activity

Recent studies have demonstrated the efficacy of this compound in reducing cell proliferation in cancer models. For example, treatment with this compound led to a significant decrease in cell numbers in U251 glioblastoma cells, as evidenced by DNA content assays . Gene expression analysis revealed that it modulates pathways related to cell growth and inflammation, indicating its potential as an anticancer agent.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies indicate that it possesses activity against various pathogens. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .

Structure-Activity Relationship (SAR)

A thorough understanding of the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring or modifications to the cyanomethyl group can significantly alter its pharmacological properties.

Compound VariationBiological ActivityNotes
Methyl Group at Position 1Enhanced receptor bindingIncreases lipophilicity
Hydroxyl Group SubstitutionImproved solubilityMay enhance bioavailability
Altered Cyanomethyl GroupVaries enzyme inhibitionSpecificity towards different enzymes

Case Studies

  • Glioblastoma Treatment:
    A study involving U251 cells treated with this compound showed a marked reduction in cell viability and alterations in gene expression associated with tumor growth .
  • Antimicrobial Efficacy:
    In a series of tests against Staphylococcus aureus, the compound exhibited significant antibacterial activity with low cytotoxicity levels, making it a candidate for further development as an antimicrobial agent .

Q & A

Q. Methodological Approach :

  • Experimental Validation : Use standardized shake-flask or HPLC methods under controlled pH/temperature.
  • Contextual Factors : Note solvent purity, equilibration time, and measurement techniques (e.g., NMR vs. gravimetric analysis) .

Advanced: What strategies optimize yield in multi-step synthesis of this compound?

Answer:

  • Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature .
  • Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., DBU) to reduce side reactions.
  • Workup : Extract with dichloromethane and dry over MgSO₄ to remove water-sensitive byproducts.
    Case Study : A similar piperidine derivative achieved 94% yield via stepwise Boc protection/deprotection and controlled cyanomethylation .

Advanced: How does the cyanomethyl group influence the compound’s reactivity in medicinal chemistry applications?

Answer:
The cyanomethyl group enhances electrophilicity, enabling:

  • Nucleophilic Substitution : Reactivity with thiols or amines in prodrug design.
  • Metabolic Stability : Resistance to esterase-mediated hydrolysis compared to methyl esters.
    SAR Insights : Piperidine derivatives with electron-withdrawing groups (e.g., CN) show improved binding affinity in kinase inhibition assays .

Advanced: How to assess purity when HPLC and NMR data conflict?

Answer:

  • Hypothesize Causes : Residual solvents (DMSO in NMR) or ion suppression in MS.
  • Resolution :
    • HPLC-DAD/MS : Detect low-abundance impurities.
    • Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) for absolute quantification .
    • Elemental Analysis : Confirm C/H/N ratios to rule out contaminants .

Advanced: What are the implications of this compound’s logP on drug design?

Answer:

  • Permeability : A logP of -0.194 suggests high hydrophilicity, limiting blood-brain barrier penetration but favoring renal excretion.
  • Optimization : Introduce lipophilic substituents (e.g., aryl groups) to balance logP (target range: 1–3) for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.